molecular formula C57H75N13O10S B12114352 D-Pro-gln-gln-D-trp-phe-D-trp-leu-met-NH2

D-Pro-gln-gln-D-trp-phe-D-trp-leu-met-NH2

Cat. No.: B12114352
M. Wt: 1134.4 g/mol
InChI Key: HYFDLZDVAMNRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    D-Pro-gln-gln-D-trp-phe-D-trp-leu-met-NH2: , is a peptide derived from a larger protein.

  • It consists of the following amino acids: D-Proline (D-Pro), glutamine (gln), tryptophan (trp), phenylalanine (phe), leucine (leu), and methionine (met), with an amidated C-terminus (NH2).
  • This compound plays essential roles in various biological processes due to its unique sequence and properties.
  • Preparation Methods

      Synthetic Routes: Chemical synthesis is the primary method for obtaining this compound. Solid-phase peptide synthesis (SPPS) or solution-phase synthesis can be employed.

      Reaction Conditions: Protecting groups are used during synthesis to prevent unwanted side reactions. Coupling reagents (e.g., HBTU, HATU) facilitate peptide bond formation.

      Industrial Production: Although not widely produced industrially, custom peptide synthesis companies can prepare it on demand.

  • Chemical Reactions Analysis

      Reactions: As a peptide, it can undergo various reactions, including hydrolysis, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: Cleavage into smaller peptides or individual amino acids.

  • Scientific Research Applications

      Chemistry: Used as a model peptide for studying peptide synthesis and reactivity.

      Biology: Investigated for its role in protein-protein interactions and cellular signaling.

      Industry: Limited industrial applications, but research may uncover new uses.

  • Mechanism of Action

      Targets: It may interact with specific receptors or proteins due to its unique sequence.

      Pathways: Further research is needed to elucidate its precise mechanism in biological systems.

  • Comparison with Similar Compounds

      Uniqueness: Its specific sequence distinguishes it from other peptides.

      Similar Compounds: Other bioactive peptides, such as enkephalins or neuropeptides.

    Properties

    IUPAC Name

    N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C57H75N13O10S/c1-32(2)26-44(54(77)64-40(50(60)73)23-25-81-3)67-56(79)47(29-35-31-63-39-17-10-8-15-37(35)39)70-55(78)45(27-33-12-5-4-6-13-33)68-57(80)46(28-34-30-62-38-16-9-7-14-36(34)38)69-53(76)43(20-22-49(59)72)66-52(75)42(19-21-48(58)71)65-51(74)41-18-11-24-61-41/h4-10,12-17,30-32,40-47,61-63H,11,18-29H2,1-3H3,(H2,58,71)(H2,59,72)(H2,60,73)(H,64,77)(H,65,74)(H,66,75)(H,67,79)(H,68,80)(H,69,76)(H,70,78)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HYFDLZDVAMNRAV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C57H75N13O10S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1134.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.